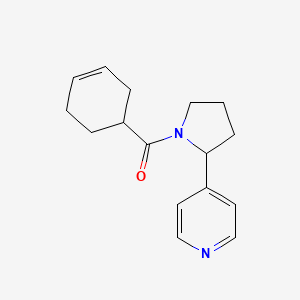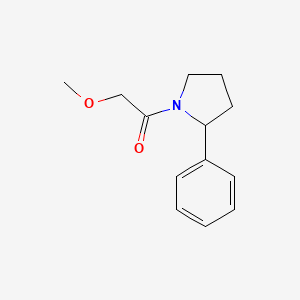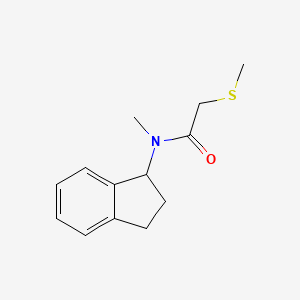
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-methylsulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-methylsulfanylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is known for its unique properties, which make it a promising candidate for the development of new drugs. In
Wirkmechanismus
The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-methylsulfanylacetamide is not fully understood. However, it is believed that the compound exerts its effects by modulating various signaling pathways in the body. The compound has been shown to inhibit the activity of certain enzymes and proteins, which are involved in the development and progression of various diseases.
Biochemical and physiological effects:
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-methylsulfanylacetamide has been shown to have a range of biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against neurodegeneration. The compound has also been shown to have antimicrobial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-methylsulfanylacetamide is its ease of synthesis. The compound can be synthesized under mild conditions and in good to excellent yields. The compound is also stable under a wide range of conditions, making it suitable for use in various laboratory experiments. However, one of the main limitations of the compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-methylsulfanylacetamide. One of the main areas of research is the development of new drugs based on the compound. The compound has shown promising results in the treatment of various diseases, and further research is needed to explore its full potential. Another area of research is the study of the compound's mechanism of action. The compound's effects on various signaling pathways in the body need to be further elucidated to fully understand its therapeutic potential. Finally, the compound's pharmacokinetics and pharmacodynamics need to be studied in more detail to optimize its use in clinical settings.
Conclusion:
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-methylsulfanylacetamide is a promising chemical compound that has gained significant attention in scientific research. The compound has shown promising results in the treatment of various diseases and has several advantages for use in laboratory experiments. However, further research is needed to fully understand its mechanism of action and therapeutic potential. The compound's unique properties make it a promising candidate for the development of new drugs, and further research in this area is warranted.
Synthesemethoden
The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-methylsulfanylacetamide involves the reaction of 2-methylthioacetic acid with N-methyl-2,3-dihydroindene-1-carboxamide in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction takes place under mild conditions and yields the desired product in good to excellent yields.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-methylsulfanylacetamide has been extensively studied for its potential applications in the field of medicine. The compound has shown promising results in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammation. The compound has also been studied for its antimicrobial and antifungal properties.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-methylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-14(13(15)9-16-2)12-8-7-10-5-3-4-6-11(10)12/h3-6,12H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOILPBVCKQCDKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=CC=CC=C12)C(=O)CSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

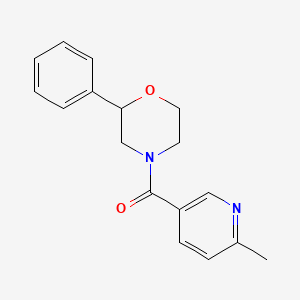
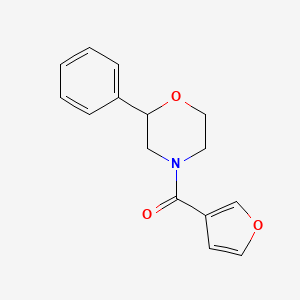
![2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B7493377.png)
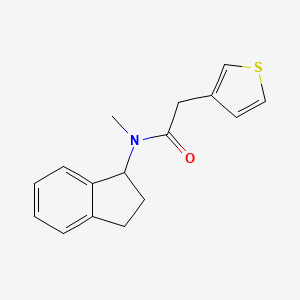
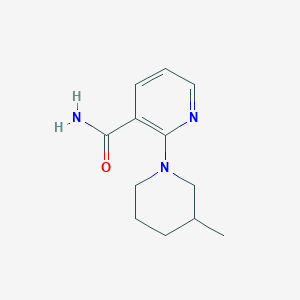
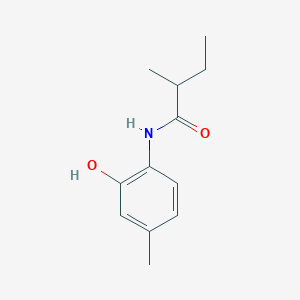
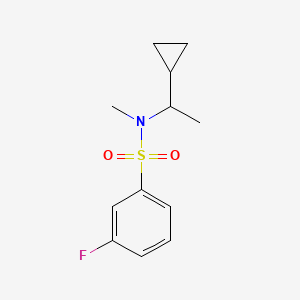
![1-[2-(4-Fluorophenyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7493393.png)
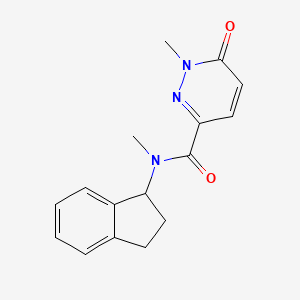
![1-(4-bromophenyl)-N-[(2,3-dimethoxyphenyl)methyl]-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7493406.png)
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7493410.png)
![1-[(2-Chlorophenyl)methyl]-5-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B7493420.png)
